(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid
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Overview
Description
(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid: is a boronic acid derivative that features a piperidine ring and a pyridine ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another approach is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods often involve scalable versions of the above synthetic routes, optimized for yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.
Major Products:
Oxidation: Piperidinones
Reduction: Dihydropyridine derivatives
Substitution: Various arylated products depending on the coupling partner.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting various biological pathways.
Industry:
Mechanism of Action
The mechanism by which (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid exerts its effects largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity .
Comparison with Similar Compounds
- (2-(Piperidin-4-yl)pyridin-4-yl)boronic acid
- (2-(Piperidin-4-yl)-6-methylpyridin-4-yl)boronic acid
- (2-(Piperidin-4-yl)-6-ethylpyridin-4-yl)boronic acid
Uniqueness:
- Structural Variations: The presence of the propyl group in (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid distinguishes it from its analogs, potentially affecting its reactivity and biological activity .
- Reactivity: The specific substitution pattern can influence the compound’s reactivity in cross-coupling reactions and its interaction with biological targets .
Properties
Molecular Formula |
C13H21BN2O2 |
---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
(2-piperidin-4-yl-6-propylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C13H21BN2O2/c1-2-3-12-8-11(14(17)18)9-13(16-12)10-4-6-15-7-5-10/h8-10,15,17-18H,2-7H2,1H3 |
InChI Key |
DEAUESRZFSWTEE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C2CCNCC2)CCC)(O)O |
Origin of Product |
United States |
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